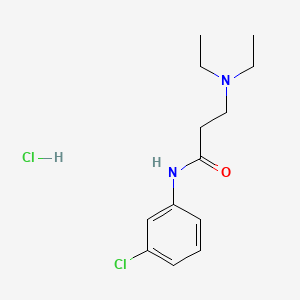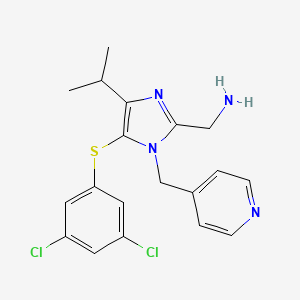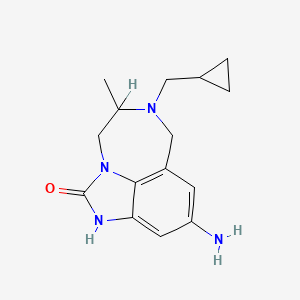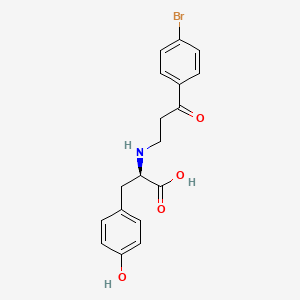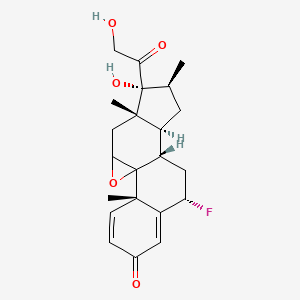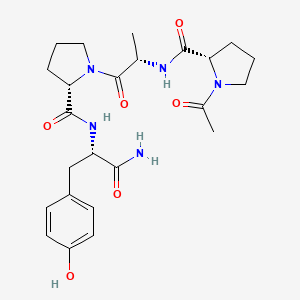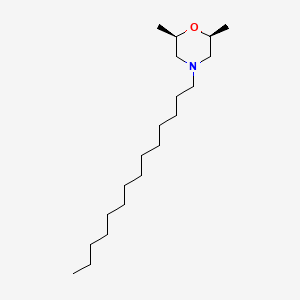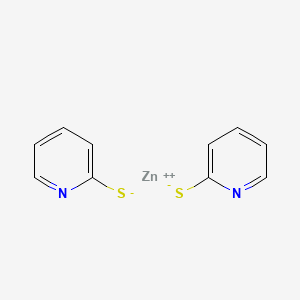
zinc;pyridine-2-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;pyridine-2-thiolate is a coordination compound formed by the interaction of zinc ions with pyridine-2-thiolate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;pyridine-2-thiolate typically involves the reaction of zinc salts with pyridine-2-thiol in the presence of a base. One common method is to dissolve zinc acetate in a suitable solvent, such as ethanol, and then add pyridine-2-thiol. The reaction mixture is stirred at room temperature, leading to the formation of this compound as a precipitate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of coordination chemistry and the use of large-scale reactors for similar compounds suggest that the process could be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;pyridine-2-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate ligand can be oxidized to form disulfides.
Substitution: The pyridine-2-thiolate ligand can be substituted by other ligands, such as halides or phosphines.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and halides or phosphines for substitution reactions. Typical reaction conditions involve mild temperatures and solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolate ligand typically yields disulfides, while substitution reactions can produce a variety of coordination complexes .
Applications De Recherche Scientifique
Zinc;pyridine-2-thiolate has several scientific research applications:
Mécanisme D'action
The mechanism of action of zinc;pyridine-2-thiolate involves its ability to coordinate with various molecular targets. The zinc ion acts as a Lewis acid, facilitating the activation of substrates in catalytic reactions. The thiolate ligand can participate in redox reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc;2-mercaptopyridine: Similar to zinc;pyridine-2-thiolate but with different coordination properties.
Zinc;thiazolo[4,5-b]pyridine: Another zinc coordination compound with a thiazole ring fused to the pyridine ring, exhibiting different reactivity and applications.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of the thiolate ligand, which imparts distinct redox properties and catalytic activity. This makes it particularly useful in applications requiring both coordination and redox capabilities .
Propriétés
Numéro CAS |
13327-60-1 |
|---|---|
Formule moléculaire |
C10H8N2S2Zn |
Poids moléculaire |
285.7 g/mol |
Nom IUPAC |
zinc;pyridine-2-thiolate |
InChI |
InChI=1S/2C5H5NS.Zn/c2*7-5-3-1-2-4-6-5;/h2*1-4H,(H,6,7);/q;;+2/p-2 |
Clé InChI |
PTRHHPOMKXGTAC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=NC(=C1)[S-].C1=CC=NC(=C1)[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


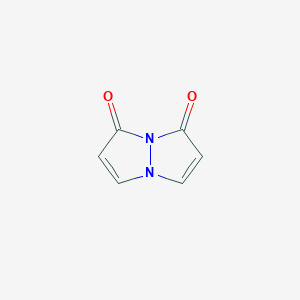
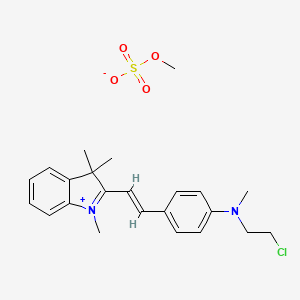
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
